molecular formula C22H24N4O3 B4536581 2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine

2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine

Cat. No. B4536581
M. Wt: 392.5 g/mol
InChI Key: QAIXIJHESMQMSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for "2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine" were not found, related compounds have been synthesized through multi-step reactions involving the construction of 1,3,4-oxadiazole rings and subsequent modifications. Such processes typically involve the reaction of appropriate precursors under conditions that favor the formation of the desired heterocyclic frameworks (Khalid et al., 2016).

Molecular Structure Analysis

Molecular and crystal structures of related compounds, such as derivatives of 1,3,4-oxadiazole and piperidine, have been elucidated using X-ray diffraction analysis. These studies reveal the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and molecular packing in crystals, highlighting the flexibility and the potential for extensive hydrogen-bonded networks (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of the 1,3,4-oxadiazole moiety within such compounds often involves interactions with nucleophiles, where the oxadiazole ring can undergo ring-opening reactions or participate in the formation of new bonds. These reactions are crucial for further chemical modifications and the synthesis of derivatives with varied biological activities (Yakubkene & Vainilavichyus, 1998).

Physical Properties Analysis

The physical properties of compounds containing 1,3,4-oxadiazole rings and piperidine units, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular geometry and the presence of hydrogen bonding. These characteristics are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are dictated by the compound's molecular structure. For instance, the electronic nature of the 1,3,4-oxadiazole ring and the benzodioxole moiety can affect the compound's fluorescence and absorption properties, potentially making it useful in optical materials or as a fluorescent probe (Ge et al., 2014).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[2-(2-pyridin-2-ylethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-3-11-23-17(5-1)8-9-18-6-2-4-12-26(18)14-21-24-22(25-29-21)16-7-10-19-20(13-16)28-15-27-19/h1,3,5,7,10-11,13,18H,2,4,6,8-9,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIXIJHESMQMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC2=CC=CC=N2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-2-yl)ethyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine
Reactant of Route 3
Reactant of Route 3
2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine
Reactant of Route 4
2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine
Reactant of Route 5
Reactant of Route 5
2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine
Reactant of Route 6
2-[2-(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]pyridine

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